An In-Depth Technical Guide to the Physicochemical Properties of Udenafil Crystalline Solid
An In-Depth Technical Guide to the Physicochemical Properties of Udenafil Crystalline Solid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Dong-A Pharmaceutical Co., Ltd. in South Korea. Marketed under the trade name Zydena®, it is utilized in the treatment of erectile dysfunction.[1] The therapeutic efficacy and manufacturability of a crystalline active pharmaceutical ingredient (API) like udenafil are intrinsically linked to its fundamental physicochemical properties. These characteristics, including solubility, melting point, solid-state form (polymorphism), and stability, govern its behavior from formulation development through to its pharmacokinetic profile in vivo.
This technical guide provides a comprehensive overview of the known physicochemical properties of udenafil in its crystalline solid state. It is designed to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of udenafil-based pharmaceutical products. The guide details experimental methodologies for key characterization techniques, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties of Udenafil
Udenafil is a pyrazolopyrimidinone (B8486647) derivative with the chemical name 3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆N₆O₄S | |
| Molecular Weight | 516.66 g/mol | |
| Appearance | White to beige powder | |
| CAS Number | 268203-93-6 |
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Udenafil is reported to be sparingly soluble in aqueous media. A patent for a controlled-release formulation notes that, like most PDE5 inhibitors, udenafil is a weakly basic drug with higher solubility in acidic conditions and lower solubility as the pH becomes more basic.[2]
Table 1: Aqueous and Organic Solubility of Udenafil
| Solvent | Solubility | Temperature | Method | Reference |
| Water | 0.0798 g/L (79.8 µg/mL) | Not Specified | Not Specified | [1] |
| 0.1N HCl | Sufficient for dissolution studies | 37 ± 0.5 °C | UV Spectrophotometry | [3] |
| DMSO | ≥ 33 mg/mL | Not Specified | Not Specified | [4] |
| Ethanol | ≥ 22.48 mg/mL (with sonication) | Not Specified | Not Specified | [5] |
| Methanol | Soluble | Not Specified | Not Specified | [6] |
| Chloroform | Soluble | Not Specified | Not Specified | [6] |
| Acetic Acid | Soluble | Not Specified | Not Specified | [6] |
Note: The aqueous solubility value from PubChem lacks specific conditions (e.g., pH, temperature), and should be considered as an approximate value. The solubility in 0.1N HCl is inferred from its use as a dissolution medium.
Thermal Properties and Polymorphism
The thermal behavior of a crystalline solid, including its melting point and any polymorphic transitions, is crucial for manufacturing processes and stability. Differential Scanning Calorimetry (DSC) is a key technique for evaluating these properties.
At present, there is a notable lack of publicly available, detailed studies on the polymorphism of udenafil. While other PDE5 inhibitors like sildenafil (B151) are known to exhibit multiple polymorphic forms, similar characterization for udenafil, including distinct X-ray powder diffraction (XRPD) patterns and DSC thermograms for different crystalline forms, has not been found in the reviewed literature.
A typical DSC analysis would reveal the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to melt the crystalline solid. This information is vital for identifying the specific crystalline form and assessing its purity.
Mechanism of Action: The cGMP Signaling Pathway
Udenafil enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding this signaling pathway is fundamental to comprehending its pharmacological effect.
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium ion concentrations and the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This vasodilation increases blood flow, leading to an erection.
The action of cGMP is terminated by its degradation back to GMP by PDE enzymes. Udenafil's role is to inhibit PDE5, the predominant phosphodiesterase in the corpus cavernosum, thereby preventing the breakdown of cGMP and prolonging its vasodilatory effects.[1]
References
- 1. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR101004205B1 - Controlled Release Compositions for Preparing Udenafil-Containing Sustained-Release Formulations - Google Patents [patents.google.com]
- 3. jpsbr.org [jpsbr.org]
- 4. EP2604609A1 - Aildenafil citrate crystal form o, preparation method and use thereof - Google Patents [patents.google.com]
- 5. apexbt.com [apexbt.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
